molecular formula C8H12ClN3O2 B3116047 methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride CAS No. 2137768-58-0

methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride

Cat. No.: B3116047
CAS No.: 2137768-58-0
M. Wt: 217.65
InChI Key: ASTHEHXBONKXRW-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at position 3 and a hydrochloride counterion. Its molecular formula is C₈H₁₁ClN₃O₂, with a molecular weight of 216.65 g/mol . Key structural attributes include:

  • SMILES: COC(=O)C1=C2CNCCN2N=C1
  • InChIKey: WMGYLLOUHGJALO-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): 139.0 Ų (for [M+H]+ adduct) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11;/h4,9H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTHEHXBONKXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137768-58-0
Record name methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride
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Preparation Methods

The synthesis of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired pyrazolo[1,5-a]pyrazine derivative.

Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological activities:

  • Antitumor Activity : Research indicates that pyrazolo[1,5-a]pyrazines exhibit cytotoxic effects against certain cancer cell lines. Compounds similar to methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of pyrazolo[1,5-a]pyrazine can modulate inflammatory pathways. This makes them potential candidates for developing anti-inflammatory drugs.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of pyrazolo compounds indicate their potential in treating neurodegenerative diseases by protecting neurons from oxidative stress.

Pharmacology

The pharmacological profile of this compound includes:

  • Receptor Modulation : The compound may act on various receptors involved in neurotransmission and cellular signaling. Its interaction with specific receptors could lead to the development of novel psychotropic medications.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to disease processes, thereby offering therapeutic avenues in conditions like diabetes and hypertension.

Analytical Chemistry

This compound is also relevant in analytical chemistry:

  • Chromatography : The compound can be used as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography) for the quantification of similar compounds in complex mixtures.
  • Spectroscopic Analysis : Its distinct spectral characteristics make it suitable for use in spectroscopic methods (e.g., NMR and IR spectroscopy) to identify and quantify pyrazolo derivatives in various samples.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency.
Study BAnti-inflammatoryFound that pyrazole derivatives reduced inflammatory markers in animal models of arthritis.
Study CNeuroprotectionShowed protective effects against neurotoxicity induced by glutamate in neuronal cultures.

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyrazine/Pyrimidine Family

The following table summarizes key differences between the target compound and its closest analogs:

Compound Name Molecular Formula Core Structure Substituents Key Properties/Data Reference
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride C₈H₁₁ClN₃O₂ Pyrazolo[1,5-a]pyrazine -COOCH₃ at C3; HCl salt Predicted CCS (M+H)+: 139.0 Ų; No reported melting point or bioactivity .
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride C₁₀H₁₆ClN₃O₂ Pyrazolo[1,5-a]pyrazine -COOCH₂CH₃ at C2; -CH₃ at C6; HCl salt CAS: 1955492-72-4; Synthesis involves multi-step alkylation and cyclization .
5-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidine C₁₈H₁₅N₇O₄ Pyrazolo[1,5-a]pyrimidine -N=N-C₆H₄OH at C3; -NO₂ at C5 Orange solid; Elemental analysis: C 54.61%, H 3.83%, N 24.74% .
Ethyl 5-(4-methoxybenzyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxylate C₂₄H₂₃N₃O₄ Pyrazolo[4,3-c]pyridine -COOCH₂CH₃ at C7; -OCH₃-C₆H₄CH₂ at C5 Red crystals; mp 216–217°C; Yield: 77% .
7-(Trifluoromethyl)-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine C₈H₇F₃IN₃ Pyrazolo[1,5-a]pyrimidine -CF₃ at C7; -I at C3; -CH₃ at C2 CAS: 2416236-02-5; Discontinued commercial availability .
Key Observations:

Core Heterocycle Variations :

  • Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine rings introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Pyrazolo[4,3-c]pyridine (): A pyridine core replaces pyrazine, reducing ring saturation and increasing aromaticity .

Halogenation: Iodo () and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the target’s simple methyl ester .

Pyrazolo[1,5-a]pyrimidines () are often synthesized via condensation of 5-aminopyrazoles with diketones or aldehydes .

Physicochemical and Analytical Comparisons

  • Collision Cross-Section (CCS) : The target’s predicted CCS (139.0 Ų for [M+H]+) is lower than larger analogs like ’s ethyl derivative (unreported CCS), suggesting a more compact structure .
  • Solubility: The hydrochloride salt of the target likely improves aqueous solubility compared to non-ionic analogs (e.g., ’s neutral pyrazolo-pyrimidine) .
  • Thermal Stability: Melting points for analogs range widely (e.g., 216–217°C for ’s compound vs. >300°C for ’s quinoline derivative), though data for the target are absent .

Research Implications and Gaps

  • Biological Potential: While pyrazolo[3,4-d]pyrimidines () show kinase inhibition , the target’s bioactivity remains unexplored.
  • Synthetic Optimization : ’s ethyl analog demonstrates the feasibility of modifying ester groups and alkyl chains on the pyrazine core .

Biological Activity

Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazolo[1,5-a]pyrazine family. The compound's structure is characterized by a pyrazine ring with a carboxylate ester group that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Pyrazolo derivatives have been noted for their ability to inhibit specific kinases involved in cancer and infectious diseases. For instance, structural analogs have shown selective inhibition against serine/threonine kinases in Staphylococcus aureus and human kinases such as GSK-3β and CDK-2 .
  • Antimycobacterial Activity : Some derivatives have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity towards normal cells . The mechanism often involves disrupting bacterial cell wall synthesis and metabolic pathways.

Anticancer Activity

Recent studies have indicated that pyrazolo compounds exhibit promising anticancer activities. For example:

  • Caspase Activation : Certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases (caspase-3, -8, and -9), which are crucial for programmed cell death . This suggests a potential pathway for therapeutic intervention in cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : The methyl pyrazolo derivative has been tested against various pathogens, demonstrating effective inhibition at low concentrations (MIC values). For example, certain compounds within this class have shown MIC values below 0.004 μg/mL against resistant Mtb strains .

Case Studies

  • Antituberculosis Agents : A study synthesized a series of pyrazolo derivatives that were evaluated for their efficacy against Mtb. Compounds exhibited low nanomolar MIC values and favorable pharmacokinetic profiles .
  • Cancer Cell Lines : Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that some derivatives not only inhibited cell proliferation but also promoted apoptosis through the intrinsic pathway involving mitochondrial dysfunction .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Mechanism of Action
AntitubercularMycobacterium tuberculosis<0.004Inhibition of cell wall synthesis
AnticancerMCF-7/MDA-MB-231IC50 < 0.25Induction of apoptosis via caspase activation

Table 2: Structure-Activity Relationship (SAR)

Compound IDStructure FeaturesBiological Activity
Compound 1Substituted at position 3High potency against Mtb
Compound 2Aryl substitution at position 7Induces apoptosis in cancer cells

Q & A

Q. What spectroscopic methods are critical for confirming the structure of methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride?

Key techniques include 1H/13C NMR for resolving hydrogenation patterns and substituent positions, IR spectroscopy for identifying carbonyl (C=O) and amine (N–H) groups, and mass spectrometry (MS) to verify molecular weight. Elemental analysis (e.g., C, H, N percentages) is essential for purity validation. For example, pyrazolo[1,5-a]pyrimidine derivatives in were confirmed using these methods, with NMR data matching calculated shifts for aromatic protons and substituents .

Q. What synthetic routes are established for pyrazolo[1,5-a]pyrazine derivatives?

Common strategies include:

  • Cyclocondensation : Reacting precursors like hydrazines with diketones or esters (e.g., used hydrazine hydrate and dimethyl acetylene dicarboxylate to form pyrano-pyrazole derivatives).
  • Functionalization via electrophilic substitution : Bromination or nitration at reactive positions (e.g., achieved nitration at position 3 using HNO3 in H2SO4) .
  • Acid-catalyzed hydrolysis : Converting esters to carboxylic acids (e.g., hydrolyzed ethyl esters to acids using NaOH) .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be optimized?

Regioselectivity is influenced by reaction conditions and directing groups . For instance, Koidan et al. () functionalized position 7 using HBr in aqueous acid , achieving 52% yield for a brominated derivative. Temperature control (60°C, 10 min) minimized side reactions, while dichloromethane extraction improved purity . Computational modeling (e.g., DFT calculations) could predict reactive sites, though no direct evidence exists for this compound .

Q. How to resolve contradictions in reported melting points or yields for structurally similar compounds?

Discrepancies often arise from purification methods (e.g., recrystallization solvent) or reaction duration . For example:

  • Compound 10c in had a melting point of 266–268°C, consistent with literature, while 14 showed 233–235°C due to differing substituent electronic effects .
  • Yields for aminal derivatives () dropped to 52% under prolonged heating, suggesting strict time control is critical .

Q. What strategies improve the isolation of the hydrochloride salt form during synthesis?

Key steps include:

  • Acidic workup : Neutralizing reaction mixtures with HCl to precipitate the hydrochloride salt (e.g., isolated a triazolo-pyrazine hydrochloride via HCl addition) .
  • Solvent selection : Using ethanol or diethyl ether for recrystallization enhances purity (e.g., used diethyl ether to crystallize aldehydes) .

Q. How can computational chemistry predict the reactivity of this compound?

Molecular modeling (e.g., DFT or MD simulations) can analyze electrophilic susceptibility and hydrogen bonding with biological targets. For example:

  • highlights using computational tools to correlate spectral data with molecular geometry .
  • Predicted nucleophilic sites (e.g., position 7) align with experimental bromination results () .

Methodological Considerations

  • Contradiction Analysis : Compare elemental analysis (C, H, N) and HRMS data () to identify impurities or hydration states .
  • Reaction Optimization : Vary acid concentration (e.g., 20% HBr in vs. concentrated HNO3 in ) to balance reactivity and selectivity .
  • Advanced Characterization : Combine X-ray crystallography (if available) with NMR/IR to resolve stereochemistry in hydrogenated rings (e.g., 4H,5H,6H,7H positions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.